molecular formula C21H25N5O2S2 B2432741 (Z)-3-isobutyl-5-((2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one CAS No. 372494-23-0

(Z)-3-isobutyl-5-((2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one

Cat. No. B2432741
M. Wt: 443.58
InChI Key: CCUDJDDXJYBREZ-VBKFSLOCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “(Z)-3-isobutyl-5-((2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one” is a complex organic molecule. It is related to a class of compounds known as phenylpiperazines . Phenylpiperazines are compounds containing a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group .

Scientific Research Applications

Antimicrobial and Anticancer Properties

The derivative is part of a broader class of thiazolidinone compounds that have been synthesized and evaluated for their biological activities. For instance, certain thiazolidinone derivatives have demonstrated promising antimicrobial activity against a range of bacterial and fungal strains. They have also been recognized for their potential in anticancer therapy, specifically in inhibiting tumor growth, angiogenesis, and tumor-induced endothelial proliferation. Notable compounds within this class have showcased significant efficacy in reducing tumor volume and increasing the lifespan of tumor-bearing mice, indicating their potential as anticancer agents (El Azab & Abdel-Hafez, 2015) (Chandrappa et al., 2010).

Enzyme Inhibition

Additionally, some thioxothiazolidin-4-one derivatives have been identified as potent inhibitors of specific enzymes like aldose reductase, with submicromolar IC50 values. This highlights their therapeutic potential in treating conditions associated with enzyme dysregulation. For example, (Z)-2-(5-(1-(5-butylpyrazin-2-yl)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid was found to be an efficacious inhibitor, displaying more potency than the clinically used drug epalrestat (Kučerová-Chlupáčová et al., 2020).

Structural Studies and Synthesis

The structural diversity and synthetic pathways of thiazolidinone derivatives have been extensively studied, leading to the development of compounds with varied biological activities. For instance, novel N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetamides have been synthesized and shown to possess anti-inflammatory activity (Sunder & Maleraju, 2013).

Antimicrobial Activity

The antimicrobial potential of thiazolidinone derivatives extends to a broad spectrum of microbial strains. For instance, novel bis(2-thioxothiazolidin-4-one) derivatives have been synthesized as potential GSK-3 inhibitors, displaying promising antimicrobial activity against resistant Gram-positive strains like Staphylococcus and Enterococcus (Jang et al., 2004).

properties

IUPAC Name

(5Z)-5-[[2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O2S2/c1-14(2)13-26-20(28)16(30-21(26)29)12-15-18(24-10-8-23(3)9-11-24)22-17-6-4-5-7-25(17)19(15)27/h4-7,12,14H,8-11,13H2,1-3H3/b16-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCUDJDDXJYBREZ-VBKFSLOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)C)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)C)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-isobutyl-5-((2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one

CAS RN

372494-23-0
Record name 3-[(Z)-(3-ISOBUTYL-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE)METHYL]-2-(4-METHYL-1-PIPERAZINYL)-4H-PYRIDO[1,2-A]PYRIMIDIN-4-ONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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